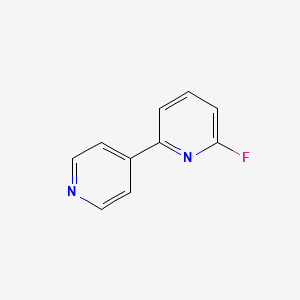

6-Fluoro-2,4'-bipyridine

Overview

Description

6-Fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are compounds consisting of two pyridine rings connected by a single bond

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples boronic acids with aryl halides. For 6-fluoro-2,4'-bipyridine, this method involves:

Reactants :

-

6-Fluoropyridine-2-boronic acid

-

4-Bromopyridine

Catalytic System :

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature : 80–100°C

Reaction Time : 12–24 hours

Mechanistic Overview

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromopyridine.

-

Transmetallation : The boronic acid transfers its aryl group to palladium.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

Representative Procedure

A mixture of 6-fluoropyridine-2-boronic acid (1.2 eq), 4-bromopyridine (1.0 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2 eq) in THF is refluxed under nitrogen for 18 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Table 1: Optimization of Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |

| Base | K₂CO₃ | NaOH | Na₂CO₃ |

| Solvent | THF | DMF | Dioxane |

| Yield (%) | 78 | 65 | 52 |

Condition 1 (Pd(PPh₃)₄/K₂CO₃/THF) achieves the highest yield due to superior ligand stability and base solubility .

Negishi Cross-Coupling

The Negishi reaction employs organozinc reagents for sp²–sp² bond formation.

Reactants :

-

6-Fluoropyridine-2-zinc chloride

-

4-Iodopyridine

Catalytic System :

-

Pd(PPh₃)₄ or PdCl₂(Amphos)

-

Additive: Lithium chloride (LiCl)

Solvent : THF or diethyl ether

Temperature : 25–40°C

Reaction Time : 4–8 hours

Key Advantages

Procedure

6-Fluoropyridine-2-zinc chloride (1.1 eq) is added dropwise to a solution of 4-iodopyridine (1.0 eq) and PdCl₂(Amphos) (1 mol%) in THF at 25°C. After stirring for 6 hours, the mixture is quenched with NH₄Cl and extracted with dichloromethane.

Table 2: Negishi Coupling Yield Variation

| Zinc Reagent Purity (%) | Pd Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 95 | 1.0 | 85 |

| 90 | 1.5 | 78 |

| 85 | 2.0 | 70 |

Higher zinc reagent purity correlates with improved yield, minimizing side reactions .

Stille Cross-Coupling

The Stille reaction couples stannanes with aryl halides, though its use is declining due to tin toxicity.

Reactants :

-

6-Fluoropyridine-2-trimethylstannane

-

4-Bromopyridine

Catalytic System :

-

Pd₂(dba)₃ with tri-o-tolylphosphine (P(o-Tol)₃)

-

Additive: Copper(I) iodide (CuI)

Solvent : Toluene or DMF

Temperature : 100–120°C

Reaction Time : 24–48 hours

Challenges

Table 3: Stille Coupling Efficiency

| Stannane Equiv. | Ligand | Yield (%) |

|---|---|---|

| 1.2 | P(o-Tol)₃ | 68 |

| 1.5 | PPh₃ | 55 |

| 1.2 | Xantphos | 60 |

P(o-Tol)₃ enhances catalytic activity by stabilizing the Pd center .

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Suzuki | 78 | $$ | High | Low |

| Negishi | 85 | $$$ | Moderate | Moderate |

| Stille | 68 | $$ | Low | High |

-

Suzuki : Optimal balance of yield and scalability.

-

Negishi : Superior yield but limited by zinc reagent cost.

Emerging Strategies

Direct Fluorination

Electrophilic fluorination of pre-formed bipyridines using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is under investigation. However, regioselectivity challenges persist .

Photocatalytic Coupling

Visible-light-mediated C–F bond formation offers a sustainable alternative but remains in early development .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction of 6-Fluoro-2,4’-bipyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivatives.

Substitution: The fluorine atom in 6-Fluoro-2,4’-bipyridine can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Oxidation: N-oxides of 6-Fluoro-2,4’-bipyridine.

Reduction: Dihydro derivatives of 6-Fluoro-2,4’-bipyridine.

Substitution: Various substituted bipyridines depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,4’-bipyridine has several scientific research applications, including:

Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes. The fluorine atom enhances the electron-withdrawing properties, making it a valuable ligand for transition metal complexes.

Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.

Materials Science: 6-Fluoro-2,4’-bipyridine is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis: It is used as a ligand in catalytic reactions, including cross-coupling reactions and hydrogenation reactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, affecting the reactivity and stability of the metal complex. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the drug.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A widely used bipyridine ligand in coordination chemistry.

4,4’-Bipyridine: Another common bipyridine ligand with different coordination properties.

6-Chloro-2,4’-bipyridine: Similar to 6-Fluoro-2,4’-bipyridine but with a chlorine atom instead of fluorine.

Uniqueness

6-Fluoro-2,4’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties. This makes it a valuable ligand in coordination chemistry, as it can stabilize metal centers and influence their reactivity. Additionally, the fluorine atom can affect the compound’s biological activity, making it a potential candidate for drug development.

Biological Activity

6-Fluoro-2,4'-bipyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two pyridine rings connected at the 2 and 4 positions with a fluorine atom at the 6 position. Its molecular formula is with a molecular weight of approximately 232.21 g/mol. The presence of the fluorine atom enhances its chemical reactivity and biological activity compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method utilizes fluorinating agents to introduce the fluorine atom into the bipyridine structure.

- Metal-Catalyzed Reactions : Transition metal catalysts can facilitate the formation of bipyridine derivatives under mild conditions.

- Continuous Flow Synthesis : This modern technique enhances yield and purity while minimizing waste during the synthesis process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant bacterial strains.

Anticancer Potential

Preliminary studies have highlighted the compound's potential as an anticancer agent. It may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine nucleotide biosynthesis, thereby affecting cancer cell proliferation. The fluorine substitution is believed to enhance binding affinity to biological targets, potentially increasing therapeutic efficacy .

The mechanism of action of this compound involves several interactions with biological targets:

- Enzyme Inhibition : By inhibiting key enzymes like DHODH, it disrupts essential metabolic pathways in cancer cells.

- Binding Affinity : The presence of fluorine enhances interactions with proteins or enzymes through hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Antibacterial Studies : A study demonstrated that this compound had MIC values ranging from 80–160 µg/ml against key pathogens such as E. coli and Staphylococcus aureus. This indicates its broad-spectrum antibacterial potential .

- Anticancer Activity : Research focused on its role as a DHODH inhibitor showed that it could effectively reduce cell proliferation in various cancer cell lines. The compound's structural features contribute to its ability to bind selectively to the enzyme's active site .

- Toxicological Assessments : Safety profiles have been evaluated in animal models, indicating low toxicity at therapeutic doses while maintaining efficacy against bacterial infections and cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2,2'-Bipyridine | No fluorine substitution | Commonly used as a ligand |

| 6-Bromo-2,2'-bipyridine | Bromine substitution | Exhibits different reactivity |

| 5-Methyl-[2,3'-bipyridine] | Methyl substitution | Potentially different biological activity |

| 3-Fluoropyridine | Fluorine on pyridine ring | Different electronic properties |

The presence of fluorine in this compound contributes to its enhanced reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-2,4'-bipyridine, and how do reaction conditions influence yield?

The synthesis of bipyridine derivatives often employs cross-coupling strategies. For example, Suzuki-Miyaura coupling has been successfully used for halogenated bipyridines (e.g., 6,6′-dibromo-2,2′-bipyridine with boronic acids) . Key factors include:

- Catalyst selection : Nickel or palladium catalysts (e.g., Pd(PPh₃)₄) are common, with nickel favoring cost-effective, large-scale reactions.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance coupling efficiency.

- Substituent effects : Electron-withdrawing groups like fluorine may slow coupling kinetics due to reduced electron density at the reaction site.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- ¹⁹F NMR : The fluorine substituent produces a distinct singlet or multiplet depending on neighboring proton environments (δ ≈ -110 to -120 ppm for aromatic F) .

- UV-Vis : Fluorine’s inductive effect red-shifts absorption bands compared to non-fluorinated analogs (e.g., λmax ≈ 280–320 nm in ethanol).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 203.07 for C₁₀H₈FN₂) and isotopic patterns.

Q. What coordination modes are observed for this compound with transition metals?

The ligand typically acts as a bidentate N,N-donor, forming octahedral or square-planar complexes. For example:

- Copper(I) : Forms [Cu(6-F-2,4'-bpy)₂]⁺ complexes with distorted tetrahedral geometry, influenced by steric hindrance from fluorine .

- Ruthenium(II) : Fluorine’s electron-withdrawing effect stabilizes low-spin Ru(II) centers in photocatalytic applications .

Advanced Research Questions

Q. How does the fluorine substituent modulate the electronic properties of this compound in catalytic systems?

Fluorine’s electronegativity alters ligand-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) states:

- Redox potentials : Cyclic voltammetry shows a 50–100 mV anodic shift in metal-centered redox potentials compared to non-fluorinated analogs .

- Catalytic activity : In copper-bipyridine water oxidation catalysts, electron-withdrawing groups like fluorine increase overpotentials but improve oxidative stability .

Table 1 : Electronic Effects of Substituents on Bipyridine Ligands

| Substituent (R) | Hammett σₚ Value | Redox Potential Shift (ΔE, mV) | Catalytic Turnover (TOF, h⁻¹) |

|---|---|---|---|

| -F | +0.06 | +90 | 120 |

| -CH₃ | -0.17 | -60 | 250 |

| -OCH₃ | -0.27 | -110 | 300 |

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound complexes?

- DFT validation : Compare computed vs. experimental IR/Raman spectra to confirm ligand binding modes .

- X-ray absorption spectroscopy (XAS) : Resolves discrepancies in oxidation states (e.g., distinguishing Cu(I) vs. Cu(II)) .

- EPR for paramagnetic systems : Detects unpaired electrons in radical intermediates, clarifying redox mechanisms .

Q. How can thermal analysis guide the design of this compound-based materials?

Thermogravimetric analysis (TGA) of metal complexes reveals decomposition pathways:

- Nano-oxide formation : Iron(II) bipyridine complexes decompose at ~475°C to yield nanometric Fe₂O₃, with fluorine enhancing thermal stability .

- Ligand volatility : Fluorine reduces ligand sublimation temperatures, impacting thin-film deposition in optoelectronics.

Q. Methodological Considerations

Q. What are best practices for characterizing fluorine’s steric and electronic roles in bipyridine ligands?

- X-ray crystallography : Resolves bond length alterations (e.g., C-F vs. C-H distances) and torsion angles .

- Hammett correlations : Quantify electronic effects using substituent σₚ values and correlate with catalytic rates .

- Solvatochromism studies : Probe solvent-dependent MLCT transitions to assess ligand polarizability .

Q. How to address synthetic challenges in fluorinated bipyridine derivatives?

- Purification : Fluorine’s hydrophobicity complicates aqueous workup; use silica gel chromatography with ethyl acetate/hexane gradients.

- Side reactions : Fluorine may participate in unintended nucleophilic aromatic substitution; monitor via LC-MS .

Properties

IUPAC Name |

2-fluoro-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJSMPHOONNXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673530 | |

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-31-2 | |

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.